Pancratistatin

Übersicht

Beschreibung

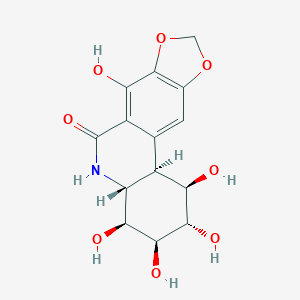

Pancratistatin ist ein natürliches Alkaloid, das ursprünglich aus der Spinne Lilie, einer hawaiianischen einheimischen Pflanze der Familie Amaryllidaceae, extrahiert wurde . Es ist bekannt für seine ausgeprägte Antitumoraktivität und hat ein einzigartiges Isocarbostyril-Kernskelett, das mit einem stark oxygenierten Cyclohexanring verschmolzen ist .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Pancratistatin beinhaltet mehrere komplexe Schritte aufgrund seiner komplizierten Struktur. Einer der bemerkenswerten synthetischen Wege ist die Totalsynthese, die von Samuel Danishefsky und Joung Yon Lee berichtet wurde und einen 40-stufigen Prozess umfasst . Diese Synthese beinhaltet die regioselektive Einführung substituierter aromatischer Ringe, die Konstruktion des Lactamrings und die Kontrolle von Stereozentren .

Industrielle Produktionsmethoden: Die kommerzielle Extraktion von this compound erfolgt hauptsächlich aus Feld- und Gewächshaus-gezogenen Zwiebeln von Hymenocallis littoralis. Die Ausbeute variiert erheblich in Abhängigkeit von den Anbaubedingungen, wobei Feld-gezogene Zwiebeln im Vergleich zu Gewächshaus-gezogenen Zwiebeln kleinere Mengen erzeugen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pancratistatin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind entscheidend für die Modifizierung seiner Struktur, um seine biologische Aktivität zu verbessern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind Trifluoressigsäureanhydrid für die Friedel-Crafts-Acylierung und Übergangsmetallkatalysatoren für Olefin-Typ-Difunktionalisierungsreaktionen .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von this compound, wie z. B. 7-Deoxythis compound, die eine signifikante biologische Aktivität gezeigt haben .

Wissenschaftliche Forschungsanwendungen

Pancratistatin wurde ausgiebig auf sein Potenzial zur Krebsbehandlung untersucht. Es zeigt eine potente und selektive antiproliferative Aktivität gegen verschiedene Krebszelllinien, einschließlich Gehirntumoren . Darüber hinaus hat es sich als vielversprechend erwiesen, Mitochondrien in Krebszellen anzugreifen, um Apoptose zu induzieren, was es zu einem potenziellen Kandidaten für nicht-toxische Krebstherapien macht .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es gezielt Mitochondrien in Krebszellen angreift, was zur Induktion von Apoptose führt . Es bewirkt eine frühzeitige Aktivierung von Caspase-3 und das Umklappen von Phosphatidylserin, gefolgt von einer schnellen Apoptose . Dieser Mechanismus unterscheidet sich von anderen Antikrebsmitteln, da er keine DNA-Doppelstrangbrüche oder Schäden in nicht-krebsartigen Zellen verursacht .

Wirkmechanismus

Pancratistatin exerts its effects by specifically targeting mitochondria in cancer cells, leading to the induction of apoptosis . It causes early activation of caspase-3 and the flipping of phosphatidylserine, followed by rapid apoptosis . This mechanism is distinct from other anticancer agents as it does not cause DNA double-strand breaks or damage in non-cancerous cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Pancratistatin ist strukturell ähnlich anderen Amaryllidaceae-Alkaloiden wie Narciclasin und Lycoricidin . Diese Verbindungen zeigen ebenfalls eine potente antiproliferative Aktivität gegen Krebszellen.

Einzigartigkeit: Was this compound von anderen Verbindungen unterscheidet, ist seine selektive Zielsetzung von Mitochondrien in Krebszellen, wodurch die Wahrscheinlichkeit verringert wird, dass normale Zellen geschädigt werden . Diese Spezifität macht es zu einem vielversprechenden Kandidaten für die Entwicklung nicht-toxischer Krebstherapien.

Biologische Aktivität

Pancratistatin (PST), a naturally occurring alkaloid from the Amaryllidaceae family, has garnered significant attention in cancer research due to its selective apoptotic activity against various cancer cell lines. This article synthesizes findings from diverse studies, presenting detailed insights into its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of this compound

PST is primarily isolated from the plant Hymenocallis littoralis and has been shown to exhibit potent anticancer properties. Its structure allows it to interact with mitochondrial components in cancer cells, leading to apoptosis while sparing non-cancerous cells. This selectivity is crucial for developing less toxic cancer therapies.

Mitochondrial Targeting

Research indicates that this compound selectively targets mitochondria in cancer cells, which is a departure from conventional chemotherapeutics that often induce apoptosis through genotoxic mechanisms. Key findings include:

- Mitochondrial Membrane Potential : PST decreases mitochondrial membrane potential, triggering apoptotic pathways in cancer cells (HT-29 and HCT116) without affecting non-cancerous CCD-18Co cells .

- Reactive Oxygen Species (ROS) Generation : PST promotes ROS generation, contributing to mitochondrial depolarization and subsequent apoptosis in breast carcinoma cells .

- Independence from Traditional Pathways : The induction of cell death by PST occurs independently of Bax and caspase activation, indicating a unique apoptotic pathway .

Efficacy Against Cancer Cell Lines

This compound has demonstrated significant antiproliferative activity across various cancer cell lines. The following table summarizes the IC50 values of PST and its analogs against different cancer types:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MV-4-11 (Leukemia) | 0.5 | More effective than Taxol |

| U-87 MG (Glioblastoma) | 0.7 | Superior to standard chemotherapeutics |

| MCF7 (Breast Adenocarcinoma) | 1.0 | Compared to Gemcitabine |

| BxPC-3 (Pancreatic Adenocarcinoma) | 1.5 | Effective against Gemcitabine |

These findings suggest that PST and its analogs possess greater efficacy compared to established chemotherapeutics, highlighting their potential for clinical application.

In Vivo Studies

- Colorectal Cancer : In a study involving HT-29 xenografts in nude mice, intratumoral administration of this compound (3 mg/kg) resulted in significant tumor growth reduction, demonstrating its potential as an effective treatment option for colorectal cancer .

- Leukemia Models : PST has shown promising results in ex vivo models of leukemia, selectively inducing apoptosis in malignant cells while sparing normal cells .

Research Findings

Recent studies have focused on synthesizing PST analogs to enhance its therapeutic properties:

- Analog Development : Several PST analogs have been synthesized, such as SVTH-7, SVTH-6, and SVTH-5, which exhibited even greater anti-cancer activity than natural PST. These compounds disrupted mitochondrial function and activated intrinsic apoptotic pathways more effectively than traditional chemotherapeutics .

- Structure-Activity Relationship : Modifications to the PST structure have been shown to impact binding affinity to targets such as Topoisomerase I (Topo I). For instance, nitrogenated analogues demonstrated higher affinities compared to PST itself .

Eigenschaften

IUPAC Name |

(1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREZDOWOLGNDPW-ALTGWBOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4C(C(C(C(C4O)O)O)O)NC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C(=C3C(=C2)[C@@H]4[C@H]([C@@H]([C@@H]([C@H]([C@@H]4O)O)O)O)NC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315881 | |

| Record name | (+)-Pancratistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 1 (mg/mL), Acetate buffer (pH4) < 1 (mg/mL), Carbonate buffer (pH9) < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH ~ 5-7 (mg/mL), MeOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL), 10% EtOH < 1 (mg/mL), CHCl3 < 1 (mg/mL), DMF 10-15 (mg/mL) | |

| Record name | PANCRATISTATIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/349156%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

96203-70-2 | |

| Record name | (+)-Pancratistatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96203-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pancratistatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096203702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pancratistatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-Pancratistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pancratistatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUM4B7K5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.